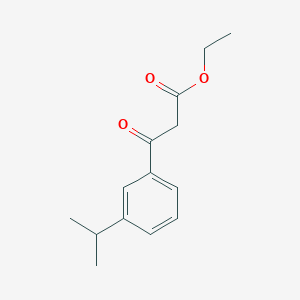

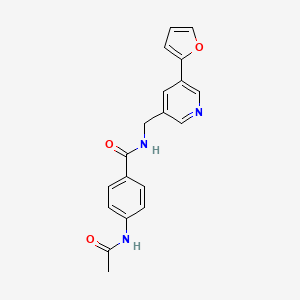

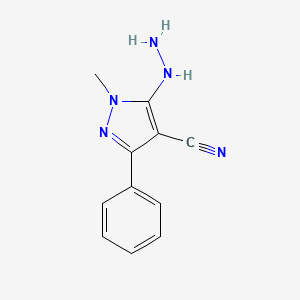

1-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of synthetic organic molecules with potential pharmacological activities. Its structure suggests a complex interaction of triazole, piperidine, and pyrrolidine moieties, indicating a multifaceted approach to its synthesis and analysis.

Synthesis Analysis

The synthesis of related pyrrolidine-2,5-diones involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. One study describes the synthesis of similar compounds, emphasizing the importance of the piperazine and pyrrolidine frameworks in anticonvulsant activity (Kamiński, Rzepka, & Obniska, 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like X-ray crystallography, indicating the planarity or non-planarity of the rings involved and their spatial arrangement. For instance, a crystal structure analysis of a pyrrolidine-2,5-dione derivative highlights the geometric configuration of the molecule (Marulasiddaiah, Kulkarni, Sharma, & Gupta, 2011).

Chemical Reactions and Properties

The reactivity of such compounds involves interactions at the triazole, piperidine, and pyrrolidine moieties, potentially undergoing nucleophilic substitutions, eliminations, or additions depending on the reaction conditions. For example, reactions involving cyclic secondary amines with similar compounds have been explored to understand their ring-opening mechanisms (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).

Physical Properties Analysis

The physical properties, including melting points, boiling points, solubility, and crystalline structure, are crucial for understanding the compound's behavior under various conditions. These properties are typically determined experimentally through standard analytical techniques.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, reactivity towards other chemical entities, and stability (including photostability and hydrolytic stability), play a significant role in the compound's application and handling. Studies on related compounds have investigated these aspects to predict the behavior of similar molecules under different chemical environments (Muszalska, Ciemniejewski, Lesniewska, Szkatuła, & Malinka, 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The chemical compound , due to its complex structure, is involved in various synthetic and chemical property studies. For instance, it is part of a broader class of compounds investigated for their synthesis techniques and potential applications in creating urethane-protected β- and γ-amino acids. These compounds are synthesized through a Lossen-type reaction with excellent yields and purities in a one-pot procedure, indicating their importance in organic synthesis and potential pharmaceutical applications (Cal et al., 2012).

Medicinal Chemistry and Pharmacological Activities

This compound is also part of studies focusing on medicinal chemistry, particularly in the synthesis and evaluation of anticonvulsant activities. A notable study synthesized and tested a series of related compounds for anticonvulsant activity, revealing that excluding one, all other molecules were effective in at least one seizure model. This highlights the compound's potential role in developing new treatments for epilepsy and other seizure-related disorders (Kamiński et al., 2011).

Antagonist Activity and Drug Development

Further research into related bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives has shown potent 5-HT2 antagonist activity, which was greater than that of ritanserin, a known compound, while not showing alpha 1 antagonist activity in vivo. This suggests its importance in the development of drugs targeting the 5-HT2 receptor, which could have implications for treating various psychiatric disorders (Watanabe et al., 1992).

Chemical Transformations and Ring-Transformation Reactions

In the realm of chemical transformations, research into the ring-transformation reaction of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones indicates the compound's role in understanding chemical reactivity and the synthesis of novel organic structures. This type of research aids in expanding the toolkit available for organic synthesis, potentially leading to new materials or drugs (Mataka et al., 1992).

Eigenschaften

IUPAC Name |

1-[2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3N5O4/c1-20-13(15(16,17)18)19-23(14(20)27)9-4-6-21(7-5-9)12(26)8-22-10(24)2-3-11(22)25/h9H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTFNIJZHVICCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CN3C(=O)CCC3=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Tert-butylphenyl)-1-[(2,4-dimethoxyphenyl)methyl]-3-methylthiourea](/img/structure/B2487510.png)

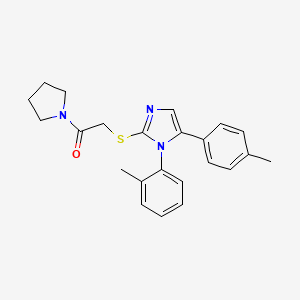

![3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2487514.png)

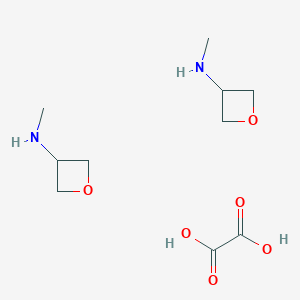

![1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole](/img/structure/B2487521.png)

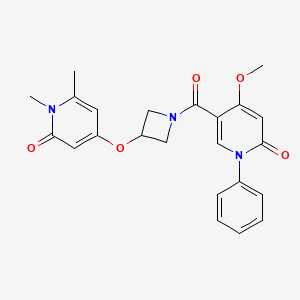

![5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2487522.png)